(Cyclopropylmethyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. It is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Cyclopropylmethyl)trifluoroborate typically involves the reaction of cyclopropylmethyl halides with potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The process is relatively straightforward and yields high-purity products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent quality control measures ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions: (Cyclopropylmethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) are commonly used.
Conditions: Reactions are typically carried out under inert atmosphere at elevated temperatures to ensure complete conversion.
Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(Cyclopropylmethyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (Cyclopropylmethyl)trifluoroborate exerts its effects is primarily through its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the cyclopropylmethyl group from the boron atom to the palladium center, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Cyclopropylboronic Acid: Another cyclopropyl-containing boron compound used in similar reactions.
Cyclopropylmethylboronic Acid: Similar in structure but with different reactivity and stability profiles.
Potassium Cyclopropyltrifluoroborate: A closely related compound with similar applications.
Uniqueness: (Cyclopropylmethyl)trifluoroborate stands out due to its enhanced stability and versatility in various chemical reactions. Its ability to participate in cross-coupling reactions under mild conditions makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C4H7BF3- |
---|---|
Molecular Weight |
122.91 g/mol |
IUPAC Name |
cyclopropylmethyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H7BF3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2/q-1 |
InChI Key |
DXIUKNRZOPLVEK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1CC1)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.